

Spectroscopic Data of Diisobutyl Malonate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Diisobutyl malonate*

Cat. No.: B1623146

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **diisobutyl malonate**, with the assumed chemical identity of diethyl 2-(2-methylpropyl)propanedioate (CAS No. 10203-58-4). This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The guide includes structured data tables, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for diethyl isobutylmalonate.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
Data not available in search results	

Note: Specific experimental ^1H and ^{13}C NMR data for diethyl isobutylmalonate, including chemical shifts, multiplicities, and coupling constants, were not available in the performed searches. The tables are provided as a template for where such data would be presented.

Table 3: IR Spectroscopic Data

Wavenumber (cm-1)	Interpretation
~1730 - 1750	C=O stretch (ester)
~2870 - 2960	C-H stretch (alkane)
~1000 - 1300	C-O stretch (ester)

Note: The IR data is based on typical values for similar ester compounds.

Table 4: Mass Spectrometry Data

m/z	Interpretation
216	[M] ⁺ Molecular ion
171	[M - OCH ₂ CH ₃] ⁺
143	[M - COOCH ₂ CH ₃] ⁺
57	[C ₄ H ₉] ⁺ (isobutyl fragment)

Note: Fragmentation patterns are predicted based on the structure of diethyl isobutylmalonate.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Approximately 5-20 mg of the liquid diethyl isobutylmalonate sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to provide a chemical shift reference at 0 ppm.
- The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

- The NMR spectrometer is tuned to the proton frequency (e.g., 300, 400, or 500 MHz).
- A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum.
- Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

3. ¹³C NMR Spectroscopy:

- The spectrometer is tuned to the carbon-13 frequency (e.g., 75, 100, or 125 MHz).
- A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
- A larger number of scans and a longer relaxation delay are often required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

- A drop of the neat (undiluted) liquid diethyl isobutylmalonate is placed between two salt plates (e.g., NaCl or KBr).
- The plates are gently pressed together to form a thin liquid film.

2. Data Acquisition (FT-IR):

- The salt plates are placed in the sample holder of an FT-IR spectrometer.
- A background spectrum of the clean, empty salt plates is first recorded.
- The sample spectrum is then acquired, and the instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- The spectrum is typically recorded over the mid-IR range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (Electron Ionization - EI):

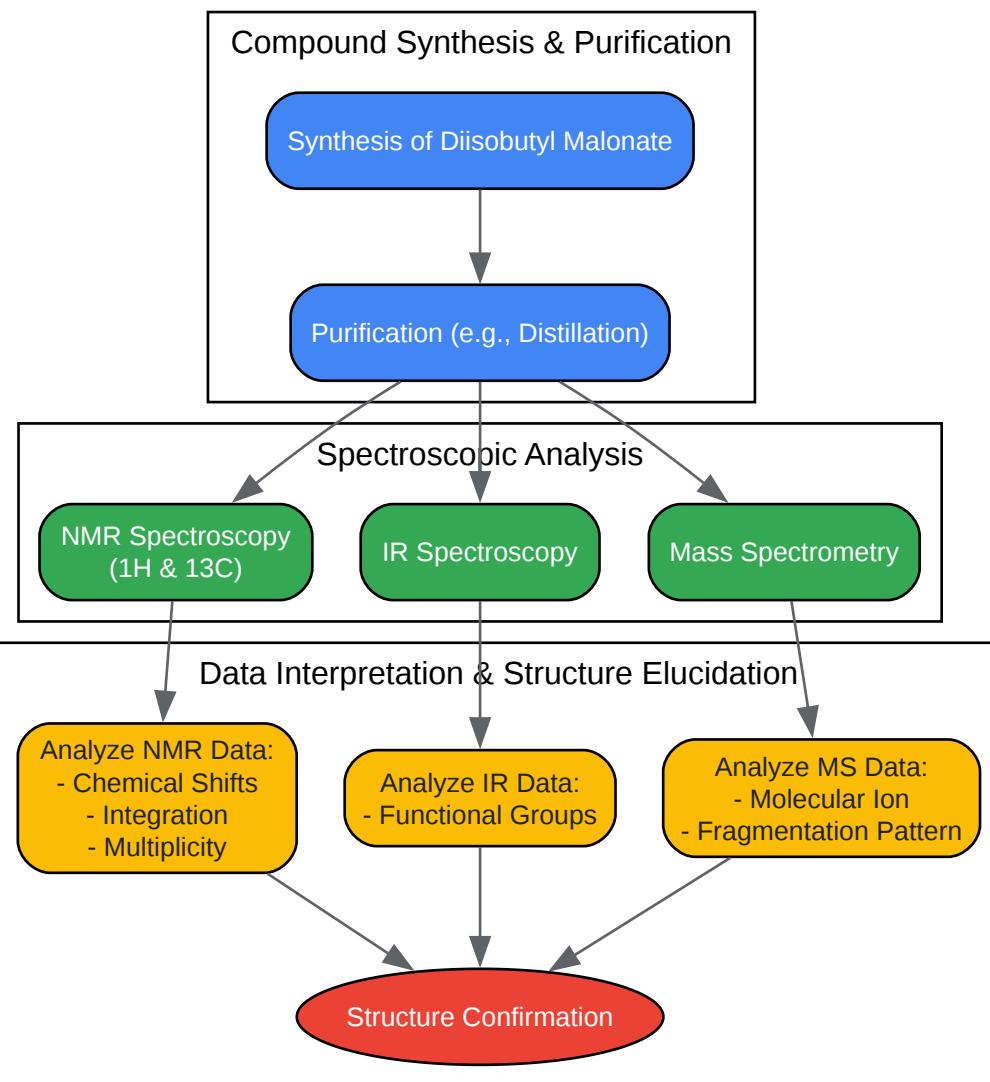
- A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a heated direct insertion probe or through a gas chromatograph (GC-MS).
- In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes the molecules to ionize and fragment in a reproducible manner.

2. Mass Analysis and Detection:

- The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **diisobutyl malonate**.



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Spectroscopic analysis workflow for a chemical compound.

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